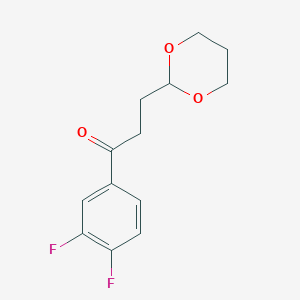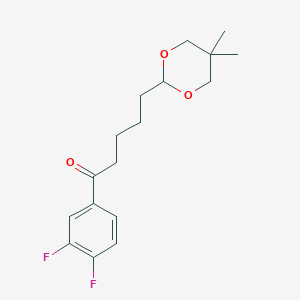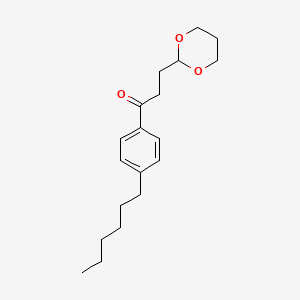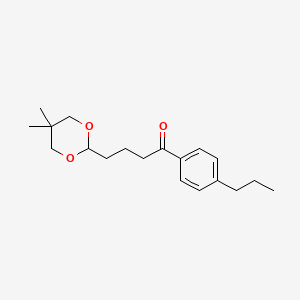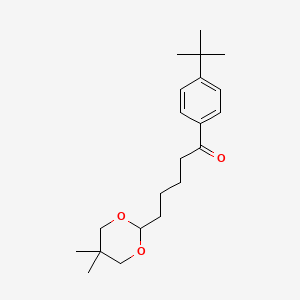![molecular formula C21H18N2O4S2 B1326259 2-Cyano-4'-(3-(1-methylethylsulfonamido)thiophen-2-yl)-[1,1'-biphenyl]-4-carboxylic acid CAS No. 942597-98-0](/img/structure/B1326259.png)
2-Cyano-4'-(3-(1-methylethylsulfonamido)thiophen-2-yl)-[1,1'-biphenyl]-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy and single crystal X-ray diffraction . Unfortunately, specific structural details for this compound are not available in the retrieved sources.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. Unfortunately, specific physical and chemical properties for this compound are not available in the retrieved sources .Scientific Research Applications
Anti-Inflammatory Applications
Thiophene derivatives have been recognized for their anti-inflammatory properties. The compound , with its thiophene moiety, could be pivotal in the development of new anti-inflammatory drugs. Its structure allows for interaction with biological targets that can modulate inflammatory responses in the body .
Antipsychotic Potential
The biphenyl structure of this compound suggests potential applications in neuropsychiatric treatment. Biphenyl compounds have been used in the synthesis of drugs that target central nervous system receptors, which could be beneficial for treating disorders such as schizophrenia .
Anti-Arrhythmic Effects
Compounds containing both cyano and thiophene groups have shown promise in cardiovascular research, particularly in the development of anti-arrhythmic medications. Their ability to modulate ionic channels in cardiac cells can be crucial for correcting irregular heartbeats .
Antifungal and Antimicrobial Activity
The specific structure of this compound, especially the presence of the sulfonamido group, may enhance its utility as an antifungal and antimicrobial agent. Research indicates that similar structures have been effective against a range of bacterial and fungal species .
Antioxidant Properties
The cyano group attached to the aromatic ring system in the compound can act as a radical scavenger, suggesting its use as an antioxidant. This property is essential in preventing oxidative stress-related diseases .
Estrogen Receptor Modulation
Thiophene derivatives have been used in the synthesis of drugs that act on estrogen receptors. This compound could be investigated for its potential to act as a selective estrogen receptor modulator, which is significant in the treatment of hormone-related cancers .
Anti-Mitotic Activity
The structural complexity of this compound, including the biphenyl and thiophene rings, might interact with microtubules, exhibiting anti-mitotic activity. This is particularly relevant in cancer research, where inhibition of cell division is a key therapeutic strategy .
Kinase Inhibition
Kinases are enzymes that play a vital role in signal transduction and cell regulation. The compound’s structure suggests it could be a lead molecule in the design of kinase inhibitors, which are important in targeted cancer therapies .
Safety and Hazards
properties
IUPAC Name |
3-cyano-4-[4-[3-(propan-2-ylsulfonylamino)thiophen-2-yl]phenyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S2/c1-13(2)29(26,27)23-19-9-10-28-20(19)15-5-3-14(4-6-15)18-8-7-16(21(24)25)11-17(18)12-22/h3-11,13,23H,1-2H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBTSETQAHJSXHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)NC1=C(SC=C1)C2=CC=C(C=C2)C3=C(C=C(C=C3)C(=O)O)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-4'-(3-(1-methylethylsulfonamido)thiophen-2-yl)-[1,1'-biphenyl]-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



